

Spectroscopic and Mechanistic Insights into Vinaginsenoside R4: A Technical Guide

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Compound of Interest

Compound Name: Vinaginsenoside R4

Cat. No.: B150630

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Introduction

Vinaginsenoside R4, a protopanaxatriol saponin isolated from the leaves of *Panax ginseng*, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of the spectroscopic data of **Vinaginsenoside R4**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support its identification and characterization. Furthermore, it delves into the experimental protocols for acquiring such data and illustrates its known mechanism of action through the PI3K/Akt/GSK-3 β signaling pathway.

Chemical Structure

Chemical Formula: C₄₈H₈₂O₁₉ Molecular Weight: 963.16 g/mol CAS Number: 156009-80-2

Spectroscopic Data

The structural elucidation of **Vinaginsenoside R4** has been achieved through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for **Vinaginsenoside R4**, designated as compound 18 in the cited literature, were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts

per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **Vinaginsenoside R4** (in Pyridine- d_5)

| Position | δ H (ppm) |
|----------|---------------------------|
| 1 | 0.95 (m) |
| 2 | 1.85 (m) |
| 3 | 3.25 (dd, J=11.5, 4.5 Hz) |
| 5 | 0.85 (m) |
| 6 | 4.25 (br d, J=5.5 Hz) |
| 7 | 1.95 (m), 1.55 (m) |
| 8 | 1.65 (m) |
| 9 | 1.80 (m) |
| 10 | - |
| 11 | 1.50 (m) |
| 12 | 4.15 (dd, J=11.5, 5.0 Hz) |
| 13 | 2.25 (m) |
| 15 | 1.45 (m), 1.35 (m) |
| 16 | 2.15 (m), 1.75 (m) |
| 17 | 2.30 (m) |
| 18 | 1.25 (s) |
| 19 | 1.05 (s) |
| 21 | 1.60 (s) |
| 22 | 5.60 (t, J=7.0 Hz) |
| 23 | 2.05 (m) |
| 24 | 5.15 (t, J=7.0 Hz) |
| 26 | 1.65 (s) |
| 27 | 1.70 (s) |

| Position | δ H (ppm) |
|------------|--------------------|
| 28 | 0.90 (s) |
| 29 | 0.98 (s) |
| 30 | 0.88 (s) |
| Glc (C-6) | |
| 1' | 4.90 (d, J=7.5 Hz) |
| 2' | 4.05 (m) |
| 3' | 4.20 (m) |
| 4' | 4.22 (m) |
| 5' | 3.85 (m) |
| 6' | 4.40 (m), 4.28 (m) |
| Glc (C-20) | |
| 1'' | 4.85 (d, J=7.5 Hz) |
| 2'' | 4.00 (m) |
| 3'' | 4.18 (m) |
| 4'' | 4.15 (m) |
| 5'' | 3.80 (m) |

| 6'' | 4.35 (m), 4.25 (m) |

Table 2: ^{13}C NMR Spectroscopic Data for **Vinaginsenoside R4** (in Pyridine- d_5)

| Position | δC (ppm) |
|----------|------------------|
| 1 | 39.2 |
| 2 | 28.3 |
| 3 | 88.9 |
| 4 | 39.5 |
| 5 | 56.4 |
| 6 | 78.0 |
| 7 | 48.0 |
| 8 | 41.0 |
| 9 | 50.1 |
| 10 | 37.2 |
| 11 | 32.1 |
| 12 | 70.8 |
| 13 | 49.5 |
| 14 | 51.5 |
| 15 | 31.5 |
| 16 | 26.5 |
| 17 | 51.8 |
| 18 | 16.5 |
| 19 | 17.5 |
| 20 | 129.8 |
| 21 | 19.5 |
| 22 | 126.5 |
| 23 | 23.1 |

| Position | δC (ppm) |
|------------|------------------|
| 24 | 125.0 |
| 25 | 131.0 |
| 26 | 25.8 |
| 27 | 17.8 |
| 28 | 28.5 |
| 29 | 16.8 |
| 30 | 17.2 |
| Glc (C-6) | |
| 1' | 105.8 |
| 2' | 75.5 |
| 3' | 78.5 |
| 4' | 71.8 |
| 5' | 78.2 |
| 6' | 63.0 |
| Glc (C-20) | |
| 1" | 106.0 |
| 2" | 75.3 |
| 3" | 78.3 |
| 4" | 71.7 |
| 5" | 78.0 |

| 6" | 62.8 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of **Vinaginsenoside R4**.

Table 3: High-Resolution Mass Spectrometry Data for **Vinaginsenoside R4**

| Ion | Calculated m/z | Observed m/z |
|-----|----------------|--------------|
|-----|----------------|--------------|

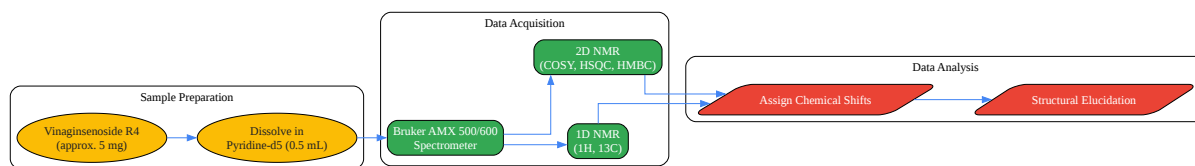
| [M+Na]⁺ | 985.5348 | 985.5351 |

Experimental Protocols

NMR Spectroscopy

The following is a representative protocol for the acquisition of NMR data for ginsenosides, including **Vinaginsenoside R4**.

- Sample Preparation: A sample of **Vinaginsenoside R4** (approximately 5 mg) is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AMX 500 or 600 spectrometer.
- Data Acquisition:
 - ¹H NMR spectra are acquired at 500 or 600 MHz.
 - ¹³C NMR spectra are acquired at 125 or 150 MHz.
 - The solvent signal is used as an internal standard.
 - Two-dimensional NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.



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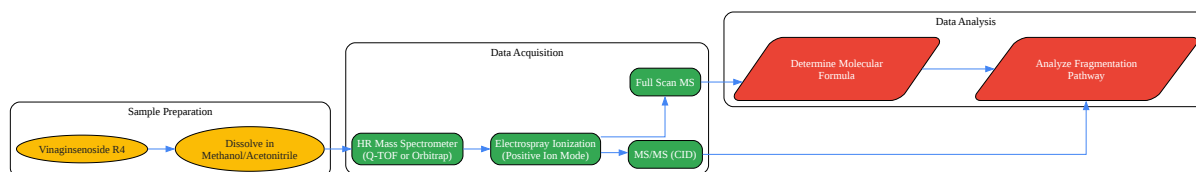
Fig. 1: Experimental workflow for NMR analysis.

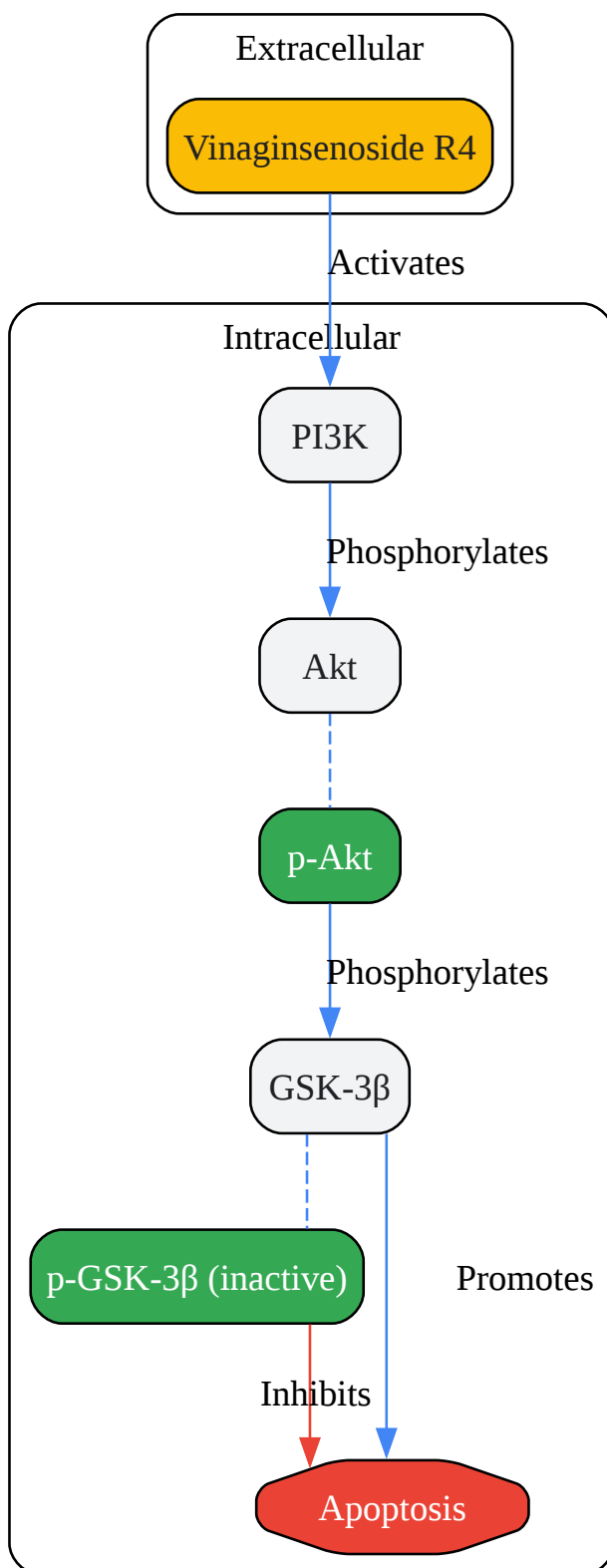
Mass Spectrometry

The following protocol is representative of ESI-MS analysis for ginsenosides.

- **Sample Preparation:** A dilute solution of **Vinaginsenoside R4** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:**
 - The sample is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
 - Mass spectra are acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) or adducts such as sodium ($[M+Na]^+$).
 - The instrument is calibrated to ensure high mass accuracy.

- For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate product ions.





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References

- 1. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3 β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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